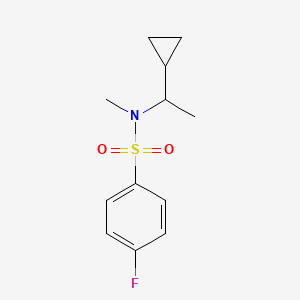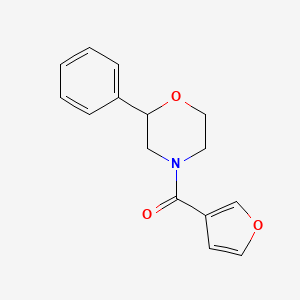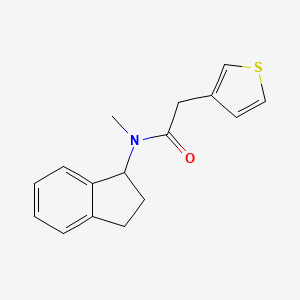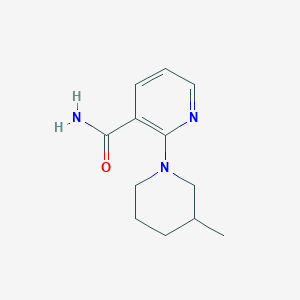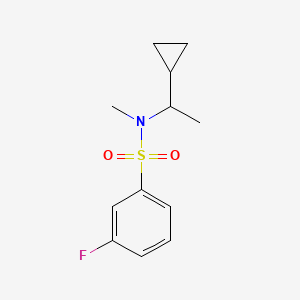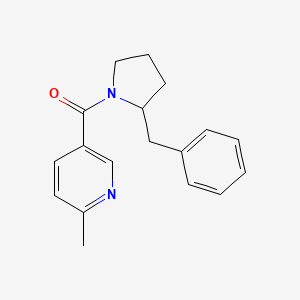
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." It was first synthesized in 1969 by Boehringer Ingelheim, a German pharmaceutical company, and later gained popularity as a recreational drug in the early 2000s. MDPV is known to produce stimulant effects and has been associated with several adverse health effects. However, in recent years, there has been growing interest in the scientific research application of MDPV due to its potential therapeutic benefits.
Mechanism of Action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and energy. The mechanism of action of MDPV is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias, hypertension, and hyperthermia. It also affects the levels of several neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
MDPV has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the role of these neurotransmitters in the brain. Additionally, MDPV has been shown to produce robust and reliable effects in animal models, which makes it a valuable tool for studying the effects of stimulant drugs on behavior and cognition.
However, there are also several limitations to the use of MDPV in research. It is a highly potent and addictive drug, which can make it difficult to control for factors such as tolerance and withdrawal in animal models. Additionally, the use of MDPV in research raises ethical concerns due to its potential for abuse and harm.
Future Directions
There are several future directions for research on MDPV. One area of interest is the development of MDPV analogs that have improved therapeutic potential and reduced potential for abuse. Another area of interest is the development of novel treatment approaches for addiction and other psychiatric disorders that target the dopamine, norepinephrine, and serotonin systems. Finally, there is a need for further research on the long-term effects of MDPV use on the brain and body, as well as the potential risks and benefits of its therapeutic use.
Synthesis Methods
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanonexyphenylpropan-2-one with pyrrolidine and subsequently with 3,6-dimethyl-2-pyridinecarboxaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
MDPV has been shown to have potential therapeutic benefits in the treatment of several medical conditions. It has been found to have anxiolytic, antidepressant, and analgesic effects, which make it a promising candidate for the treatment of anxiety disorders, depression, and chronic pain. Additionally, MDPV has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-9-10-16(13-19-14)18(21)20-11-5-8-17(20)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,17H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJPPGABSUIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



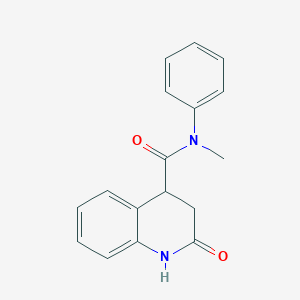
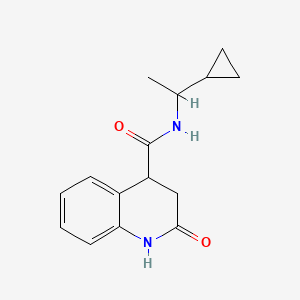
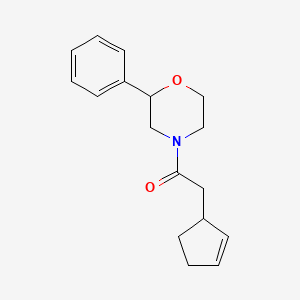
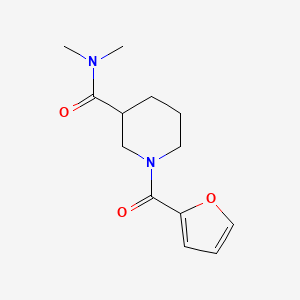

![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
